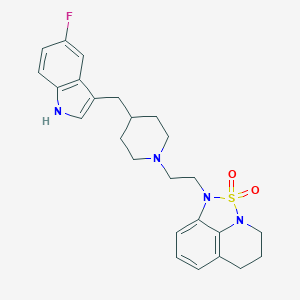
1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RP-68303は、チアゾロ[4,3,2-ij]キノリン-2,2-ジオキシド誘導体です。 これは、セロトニン輸送体の結合部位に対して高い親和性を示す新規かつ強力なセロトニン再取り込み阻害剤です
準備方法
RP-68303の合成は、チアゾロキノリンコア構造の調製から始まるいくつかのステップを含みます。反応条件は通常、目的の生成物の形成を促進するために、特定の試薬や触媒の使用を含みます。 工業生産方法は、化合物の精製と分離のために、高速液体クロマトグラフィー(HPLC)を使用することがあります .
3. 化学反応解析
RP-68303は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を含みます。一般的な試薬には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が含まれます。
置換: この反応は、ある原子または原子団を別の原子または原子団で置き換えることを含みます。一般的な試薬には、ハロゲンまたは求核剤が含まれます。
4. 科学研究アプリケーション
RP-68303は、その科学研究アプリケーションについて広く研究されてきました。これには以下が含まれます。
化学: セロトニン再取り込み阻害のメカニズムを研究するためのモデル化合物として使用されています。
生物学: さまざまな生物系におけるセロトニンレベルに対する影響について調査されています。
医学: うつ病や不安などのセロトニン不均衡に関連する状態を治療するための潜在的な治療薬として調査されています。
化学反応の分析
RP-68303 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
RP-68303 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of serotonin uptake inhibition.
Biology: Investigated for its effects on serotonin levels in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating conditions related to serotonin imbalance, such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
RP-68303の作用機序は、セロトニン輸送体部位への高い親和性結合と、セロトニンの再取り込みの阻害を含みます。これにより、シナプス間隙におけるセロトニンのレベルが上昇し、セロトニン神経伝達の増強につながります。 分子標的はセロトニン輸送体であり、関与する経路はセロトニンシグナル伝達に関連しています .
6. 類似の化合物との比較
RP-68303は、フルオキセチンやセルトラリンなどの他のセロトニン再取り込み阻害剤と比較できます。これらの化合物は同様の作用機序を共有していますが、RP-68303は、その特定の化学構造とセロトニン輸送体結合部位への高い親和性により独特です。類似の化合物には以下が含まれます。
フルオキセチン: 抗うつ薬として一般的に使用される選択的セロトニン再取り込み阻害剤。
セルトラリン: うつ病や不安障害の治療に使用される別の選択的セロトニン再取り込み阻害剤。
パロキセチン: 同様の用途を持つ選択的セロトニン再取り込み阻害剤.
類似化合物との比較
RP-68303 can be compared with other serotonin uptake inhibitors, such as fluoxetine and sertraline. While these compounds share a similar mechanism of action, RP-68303 is unique due to its specific chemical structure and high affinity for serotonin transporter binding sites. Similar compounds include:
Fluoxetine: A selective serotonin reuptake inhibitor commonly used as an antidepressant.
Sertraline: Another selective serotonin reuptake inhibitor used for treating depression and anxiety disorders.
Paroxetine: A selective serotonin reuptake inhibitor with similar applications.
生物活性
The compound 1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potentials.
Chemical Structure
The compound's complex structure incorporates an indole moiety and a thiadiazole ring, which are known for their diverse biological activities. The presence of the fluorine atom in the indole structure may enhance its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazolinone and indole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Mycobacterium smegmatis . The compound may similarly inhibit biofilm formation and bacterial growth due to its structural similarities with these active compounds.
Antitumor Activity
Quinoline derivatives have been extensively studied for their antitumor activities. The incorporation of the thiadiazole ring in the compound could potentially enhance its ability to inhibit cancer cell proliferation. Analogues of this compound have demonstrated cytotoxic effects on cancer cell lines in vitro, suggesting a promising avenue for cancer therapeutics .
Neuropharmacological Effects
The piperidine component of the compound suggests potential interactions with neurotransmitter systems. Compounds containing piperidine have been linked to effects on serotonin receptors, which may indicate possible applications in treating mood disorders or anxiety . Preliminary docking studies have shown favorable binding affinities to serotonin receptors (5-HT1A), which are crucial targets in psychopharmacology .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The compound likely interacts with various neurotransmitter receptors, influencing pathways involved in mood regulation and neuroprotection.
- Enzyme Inhibition : It may inhibit enzymes involved in tumor progression or microbial resistance mechanisms.
- Biofilm Disruption : Similar compounds have been shown to disrupt biofilm formation in bacteria, which is critical in treating chronic infections.
Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Reported significant antimicrobial activity against MRSA strains with MIC values comparable to established antibiotics. |
| Study B (2023) | Demonstrated cytotoxic effects on human cancer cell lines with IC50 values indicating potent antitumor activity. |
| Study C (2023) | Investigated neuropharmacological effects; showed modulation of serotonin receptors leading to anxiolytic-like effects in animal models. |
特性
CAS番号 |
136701-68-3 |
|---|---|
分子式 |
C25H29FN4O2S |
分子量 |
468.6 g/mol |
IUPAC名 |
3-[2-[4-[(5-fluoro-1H-indol-3-yl)methyl]piperidin-1-yl]ethyl]-2λ6-thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene 2,2-dioxide |
InChI |
InChI=1S/C25H29FN4O2S/c26-21-6-7-23-22(16-21)20(17-27-23)15-18-8-11-28(12-9-18)13-14-29-24-5-1-3-19-4-2-10-30(25(19)24)33(29,31)32/h1,3,5-7,16-18,27H,2,4,8-15H2 |
InChIキー |
NZUSTSFFNOEAHE-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(CC4)CC5=CNC6=C5C=C(C=C6)F |
正規SMILES |
C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(CC4)CC5=CNC6=C5C=C(C=C6)F |
Key on ui other cas no. |
136701-68-3 |
同義語 |
1-(2-(4-((5-fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide 1-(FIM-PE)-DTQD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















